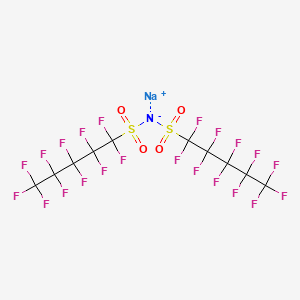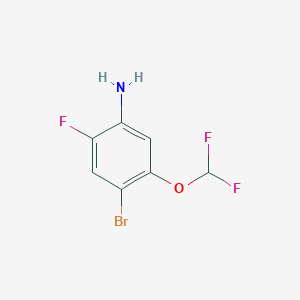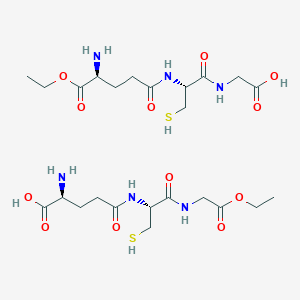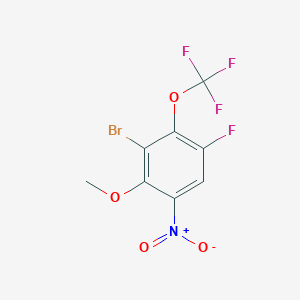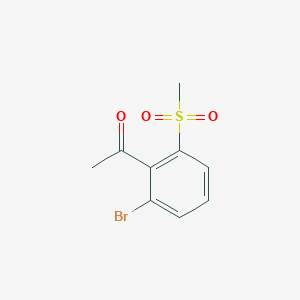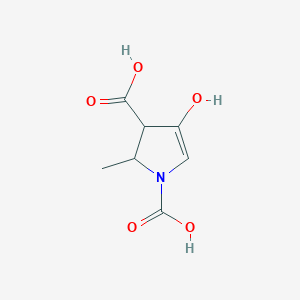
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with hydroxyl and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as solvent choice and temperature control, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyrrole ring structure but with different substituents.
2,3-Dihydro-4H-pyran: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
857207-74-0 |
|---|---|
分子式 |
C7H9NO5 |
分子量 |
187.15 g/mol |
IUPAC名 |
4-hydroxy-2-methyl-2,3-dihydropyrrole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-3-5(6(10)11)4(9)2-8(3)7(12)13/h2-3,5,9H,1H3,(H,10,11)(H,12,13) |
InChIキー |
PGJHCOMOWHMVBP-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=CN1C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


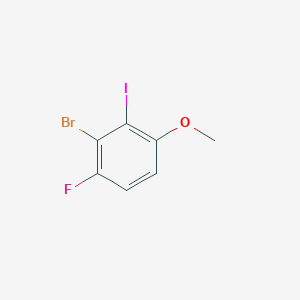
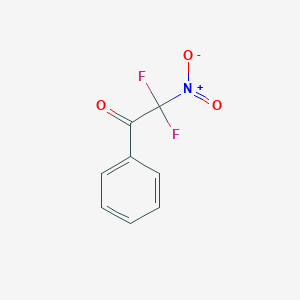

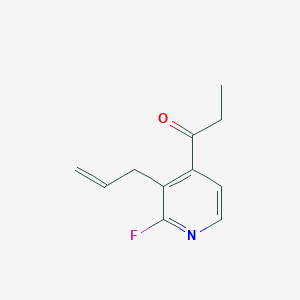
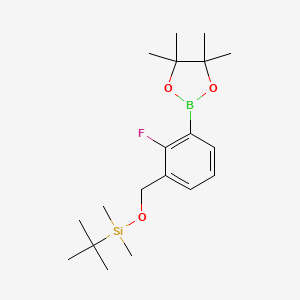
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
